molecular formula C24H25NO5S B3879725 2-[[5-Methyl-4-[(4-phenylphenoxy)methyl]furan-2-carbonyl]amino]-4-methylsulfanylbutanoic acid

2-[[5-Methyl-4-[(4-phenylphenoxy)methyl]furan-2-carbonyl]amino]-4-methylsulfanylbutanoic acid

Cat. No.: B3879725
M. Wt: 439.5 g/mol
InChI Key: FUWPEEDMLHOCKZ-UHFFFAOYSA-N
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Description

2-[[5-Methyl-4-[(4-phenylphenoxy)methyl]furan-2-carbonyl]amino]-4-methylsulfanylbutanoic acid is a complex organic compound with a unique structure that includes a furan ring, a phenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-Methyl-4-[(4-phenylphenoxy)methyl]furan-2-carbonyl]amino]-4-methylsulfanylbutanoic acid typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[[5-Methyl-4-[(4-phenylphenoxy)methyl]furan-2-carbonyl]amino]-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[[5-Methyl-4-[(4-phenylphenoxy)methyl]furan-2-carbonyl]amino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[5-Methyl-4-[(4-phenylphenoxy)methyl]furan-2-carbonyl]amino]-4-methylsulfanylbutanoic acid is unique due to its specific structure, which combines a furan ring, a phenyl group, and a butanoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[5-methyl-4-[(4-phenylphenoxy)methyl]furan-2-carbonyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5S/c1-16-19(14-22(30-16)23(26)25-21(24(27)28)12-13-31-2)15-29-20-10-8-18(9-11-20)17-6-4-3-5-7-17/h3-11,14,21H,12-13,15H2,1-2H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWPEEDMLHOCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)NC(CCSC)C(=O)O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[5-Methyl-4-[(4-phenylphenoxy)methyl]furan-2-carbonyl]amino]-4-methylsulfanylbutanoic acid
Reactant of Route 2
2-[[5-Methyl-4-[(4-phenylphenoxy)methyl]furan-2-carbonyl]amino]-4-methylsulfanylbutanoic acid
Reactant of Route 3
Reactant of Route 3
2-[[5-Methyl-4-[(4-phenylphenoxy)methyl]furan-2-carbonyl]amino]-4-methylsulfanylbutanoic acid
Reactant of Route 4
2-[[5-Methyl-4-[(4-phenylphenoxy)methyl]furan-2-carbonyl]amino]-4-methylsulfanylbutanoic acid
Reactant of Route 5
Reactant of Route 5
2-[[5-Methyl-4-[(4-phenylphenoxy)methyl]furan-2-carbonyl]amino]-4-methylsulfanylbutanoic acid
Reactant of Route 6
2-[[5-Methyl-4-[(4-phenylphenoxy)methyl]furan-2-carbonyl]amino]-4-methylsulfanylbutanoic acid

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